molecular formula C10H13Cl2NO B1424895 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1251925-38-8

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1424895
M. Wt: 234.12 g/mol
InChI Key: JUSXLWXQGMKGCO-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .


Molecular Structure Analysis

The molecular weight of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is 234.12 g/mol . The molecular structure consists of a tetrahydroquinoline core with a chlorine atom at the 5th position and a methoxy group at the 8th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride are not fully detailed in the available resources. The compound has a molecular weight of 234.12 g/mol .

Scientific Research Applications

Tubulin-Polymerization Inhibition

  • A study by Wang et al. (2014) discusses the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in compounds to produce new tubulin-polymerization inhibitors. These compounds showed significant in vitro cytotoxic activity and inhibited tubulin assembly, making them potentially useful in cancer research (Wang et al., 2014).

Chemosensor for Cadmium

  • Prodi et al. (2001) characterized a compound that includes 5-Chloro-8-methoxyquinoline, which selectively responds to Cd2+ ions over other metal ions. This compound could be useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antibacterial Agents

  • Rauckman et al. (1989) synthesized a series of compounds including the tetrahydroquinoline derivative, which showed excellent broad-spectrum in vitro antibacterial activity. This indicates the potential of these compounds in developing new antibacterial drugs (Rauckman et al., 1989).

Synthesis and Complexation Properties

  • Hojjatie et al. (1989) conducted a study on the synthesis of 5-Chloro-8-methoxyquinoline and its reaction with alkyllithiums, indicating its potential in organic synthesis and complexation properties (Hojjatie et al., 1989).

Antioxidant Activity

  • Nishiyama et al. (2002) explored the antioxidant activities of various compounds, including 1,2,3,4-tetrahydroquinolines. The study highlighted the potential of these compounds as antioxidants in specific systems (Nishiyama et al., 2002).

properties

IUPAC Name

5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXLWXQGMKGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

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